

Cross-Validation of dinor-OPDA Quantification with Other Jasmonates: A Comparative Guide

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Compound of Interest

Compound Name: dinor-12-oxo Phytodienoic Acid-d5

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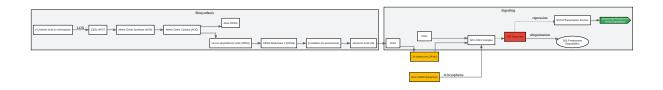
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantification of 12-oxo-10,15(Z)-phytodienoic acid (dinor-OPDA) with other key jasmonates, supported by experimental data. It is intended to assist researchers in selecting and applying appropriate analytical methodologies for accurate and reproducible quantification of these critical signaling molecules in various biological matrices.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a crucial component of plant defense and development. The pathway is initiated by various biotic and abiotic stresses, leading to the synthesis of a cascade of signaling molecules. In many vascular plants, jasmonic acid-isoleucine (JA-IIe) is the primary bioactive hormone that binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of downstream gene expression. However, in ancestral plants like bryophytes, dinor-OPDA isomers act as the bioactive jasmonates, directly activating this conserved signaling pathway.[1][2]





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Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.

Comparative Quantification of Jasmonates

Accurate quantification of jasmonates is essential for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the rapid and accurate measurement of these phytohormones due to its high sensitivity and selectivity.[3] The following tables summarize quantitative data from studies that have measured dinor-OPDA alongside other jasmonates in plant tissues under various conditions.

Table 1: Jasmonate Levels in Arabidopsis thaliana Roots Treated with Methyl Jasmonate (MeJA)[4]



| Jasmonate | Mock Treatment (nmol/g FW) | 50 μM MeJA Treatment (nmol/g FW) | Fold Change |
|------------|-------------------------------|--|-------------|
| OPDA | ~0.2 | ~1.8 | ~9.0 |
| dinor-OPDA | ~0.1 | ~0.8 | ~8.0 |
| JA | ~0.5 | ~12.5 | ~25.0 |
| JA-Ile/Leu | ~0.1 | ~2.5 | ~25.0 |

Data adapted from Gleason et al. (2016). Values are approximate based on graphical representation.

Table 2: Quantification of Jasmonates in Wounded and Unwounded Maize (Zea mays) Whorls[5]

| Jasmonate | Uninfested Control (ng/g FW) | 24h Post-Infestation (ng/g FW) |
|-----------|---------------------------------|-----------------------------------|
| cis-OPDA | ~200 | ~1200 |
| cis-JA | ~10 | ~250 |

Data for resistant maize line Mp708, adapted from Shivaji et al. (2010). Values are approximate based on graphical representation.

Table 3: Jasmonate Accumulation in Rice Cells Upon Treatment with OPDA or a Chitin Elicitor[6]

| Treatment | JA (relative abundance) | JA-lle (relative abundance) |
|-----------------|-------------------------|-----------------------------|
| Water (Control) | ~1.0 | ~1.0 |
| 20 μM OPDA | ~2.5 | ~1.5 |
| 10 nM (GlcNAc)8 | ~4.0 | ~3.5 |



Data adapted from Shinya et al. (2022). Values are relative to the control and are approximate based on graphical representation.

Experimental Protocols

The following is a generalized protocol for the extraction and quantification of jasmonates from plant tissue using LC-MS/MS, based on methodologies reported in the literature.[7][8][9]

Sample Preparation and Extraction

- Harvesting: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[7]
- Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
- Extraction:
 - To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or 80% acetonitrile with 1% acetic acid).[7]
 - Add deuterated internal standards (e.g., ²H₆-JA, ²H₂-JA-IIe) for accurate quantification.[7]
 - Incubate on a shaker or rotator for 30 minutes at 4°C.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant to a new tube.

Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended)

- Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of 100% methanol followed by 1 mL of the extraction solvent.[7]
- Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.



- Washing: Wash the cartridge with 1 mL of a wash solution (e.g., 1% acetic acid in ultrapure water) to remove polar impurities.[7]
- Elution: Elute the jasmonates with an appropriate elution solution (e.g., 80% acetonitrile with 1% acetic acid) into a clean collection tube.[7]
- Drying and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a small, precise volume (e.g., 50-100 μL) of the initial mobile phase for LC-MS/MS analysis.[7]

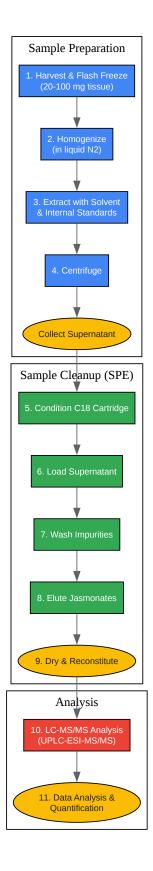
LC-MS/MS Analysis

- Chromatography:
 - Column: Use a C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 100 mm × 1 mm, 1.8 μm).
 - Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid
 (A) and acetonitrile or methanol with 0.1% formic acid
 (B).[3]
 - Flow Rate: A flow rate of 0.5 0.85 mL/min is commonly used.[3]
- Mass Spectrometry:
 - Ionization: Use electrospray ionization (ESI) in negative ion mode for acidic phytohormones like jasmonates.[3]
 - Detection: Employ multiple reaction monitoring (MRM) for the specific and sensitive detection of each jasmonate and its corresponding internal standard. The precursor-toproduct ion transitions for each analyte should be optimized.[10]

Experimental Workflow Visualization



The following diagram illustrates a typical workflow for the quantification of jasmonates from plant tissue.





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Caption: General workflow for jasmonate quantification.

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- To cite this document: BenchChem. [Cross-Validation of dinor-OPDA Quantification with Other Jasmonates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766679#cross-validation-of-dinor-opda-quantification-with-other-jasmonates]

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